molecular formula C10H7BrN2O3 B1613915 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone CAS No. 1000343-23-6

1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone

Cat. No.: B1613915
CAS No.: 1000343-23-6
M. Wt: 283.08 g/mol
InChI Key: XYPVOCFWGOBPPW-UHFFFAOYSA-N
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Description

1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone (CAS 1000343-23-6) is a high-purity indole derivative intended for research and development use in medicinal chemistry. This compound serves as a versatile synthetic building block for the exploration of novel bioactive molecules. The indole scaffold is a prominent structure in medicinal chemistry, known for its wide range of pharmacological activities . Researchers value this particular derivative for its strategic functionalization—the bromo and nitro groups at the 7 and 5 positions of the indole ring, respectively, offer reactive sites for further chemical modification, such as metal-catalyzed cross-couplings or reduction reactions. This allows for the systematic creation of compound libraries aimed at screening for new therapeutic agents. Indole-based compounds have demonstrated significant potential in various research areas, including the development of anti-tubercular agents, with several derivatives currently in clinical trials . The structural features of this compound make it a valuable intermediate for researchers working in structure-activity relationship (SAR) studies and for those targeting specific biological pathways in infectious diseases and oncology . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-bromo-5-nitroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-6(14)12-3-2-7-4-8(13(15)16)5-9(11)10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPVOCFWGOBPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646825
Record name 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-23-6
Record name 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 1 7 Bromo 5 Nitro 1h Indol 1 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. bohrium.comnih.gov It is widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters. For complex organic molecules like substituted indoles, DFT provides a balance between accuracy and computational cost.

The first step in a typical DFT study is the geometry optimization of the molecule. This process aims to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the most stable conformation of the molecule. For 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone, the geometry is influenced by the indole (B1671886) ring system and its substituents: the bromo group at position 7, the nitro group at position 5, and the acetyl group at position 1.

The indole ring itself is largely planar, but the substituents can introduce slight deviations. The acetyl group at the N-1 position can rotate, leading to different conformers. The planarity of the molecular structure is a key determinant of its electronic and spectroscopic properties. DFT calculations on related nitro-substituted carbazoles, which share structural similarities with nitroindoles, have shown that while the isolated molecules are predicted to be planar, slight non-planarity can be observed in the solid state. nih.gov

Illustrative Optimized Geometrical Parameters:

While specific experimental data for this compound is unavailable, the following table presents hypothetical optimized geometrical parameters based on typical values for substituted indoles.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C4-C51.39
C5-C61.40
C6-C71.39
C7-Br1.89
C5-N(nitro)1.47
N1-C(acetyl)1.40
C=O(acetyl)1.22
**Bond Angles (°) **C4-C5-C6120.5
C6-C7-Br121.0
C4-C5-N(nitro)119.0
C2-N1-C(acetyl)125.0

Note: These values are illustrative and based on general trends observed in related substituted indole structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large energy gap indicates high kinetic stability and low chemical reactivity. irjweb.commdpi.com For indole derivatives, the presence of electron-withdrawing groups like the nitro (-NO2) and bromo (-Br) groups, and the acetyl (-COCH3) group, is expected to lower the energies of both HOMO and LUMO and reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. bohrium.com

Illustrative Frontier Molecular Orbital Energies:

The following table provides hypothetical energy values for the frontier orbitals of this compound, based on trends from related compounds.

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-3.2
HOMO-LUMO Gap (ΔE) 3.6

Note: These values are illustrative and intended to represent the expected trend for a substituted indole of this nature.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and acetyl groups, making them likely sites for electrophilic attack. rasayanjournal.co.in The area around the hydrogen atoms of the indole ring and the bromo substituent would likely exhibit a positive potential, indicating susceptibility to nucleophilic attack. mdpi.com

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for indole derivatives have been shown to be in fair agreement with experimental data. journals.co.za The chemical shifts of protons and carbons in the indole ring are sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the nitro, bromo, and acetyl groups would be expected to cause a downfield shift (higher ppm values) for the nearby protons and carbons compared to unsubstituted indole. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. acs.org For this compound, characteristic vibrational modes would include the N-H stretch (if the acetyl group were not present, but here we expect C=O stretching), C-H stretching of the aromatic ring, asymmetric and symmetric stretching of the nitro group, and the C-Br stretching frequency. The asymmetric stretching of the -NO2 group in nitroaromatic compounds typically appears in the region of 1500-1560 cm⁻¹. researchgate.net

Illustrative Predicted Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C=O stretch (acetyl)~1700
NO₂ asymmetric stretch~1540
NO₂ symmetric stretch~1350
C-N stretch~1300
C-Br stretch~650

Note: These are illustrative frequency ranges based on typical values for similar functional groups.

DFT calculations can be used to estimate various thermochemical properties, such as the heat of formation (ΔHf°), enthalpy, entropy, and Gibbs free energy. hbku.edu.qafigshare.com These properties are crucial for understanding the stability and reactivity of a compound. The heat of formation for substituted indoles generally increases with increasing substitution. niscpr.res.in For this compound, the presence of multiple substituents would be expected to result in a significant heat of formation.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling can be employed to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This can provide detailed insights into the reactivity of a molecule and the pathways through which it transforms.

No specific studies on the quantum chemical modeling of reaction mechanisms for this compound were found in the performed searches. Such studies would require dedicated research focusing on specific reactions involving this compound.

Theoretical Study of Indole Functionalization Mechanisms (e.g., C-H Activation, Electrophilic Attack)

The functionalization of the indole ring is a well-studied area, with theoretical models providing deep understanding of the underlying mechanisms. The two primary pathways for functionalization are electrophilic attack and transition-metal-catalyzed C-H activation.

Electrophilic Attack: The indole ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. Theoretical studies, often employing Density Functional Theory (DFT), show that the C3 position is the most nucleophilic and thus the primary site for electrophilic attack in unsubstituted indole. birmingham.ac.uk However, the presence of substituents dramatically alters this reactivity. For this compound, the strong electron-withdrawing nature of the nitro group at C5 and the bromo group at C7 significantly deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. The N-acetyl group also withdraws electron density from the pyrrole (B145914) ring, reducing its nucleophilicity, though to a lesser extent than C-acylation would. beilstein-journals.org

C-H Activation: Transition-metal-catalyzed C-H activation has become a powerful tool for regioselective indole functionalization, offering pathways to products not accessible through classical electrophilic substitution. researchgate.net Theoretical studies on these mechanisms reveal that regioselectivity is often determined by the rate-determining step. beilstein-journals.orgresearchgate.net For instance, when C-H bond activation is the rate-determining step, functionalization often occurs at the C7 or C4 positions. beilstein-journals.orgresearchgate.net Conversely, if a subsequent step like reductive elimination is rate-determining, the C2 position is often favored. beilstein-journals.orgresearchgate.net In the context of this compound, the existing substitutions would heavily influence the coordination of a metal catalyst and the energetics of the C-H activation transition states. The directing effect of the N-acetyl group could potentially favor C2 functionalization, while the steric hindrance and electronic deactivation from the C7-bromo group would make C-H activation at that position challenging.

Investigation of Regioselectivity Origins in Bromination and N-Acylation Reactions

The synthesis of this compound involves a sequence of reactions where regioselectivity is paramount. Computational studies are key to understanding the origins of this selectivity.

Bromination: The bromination of an indole core is a classic electrophilic aromatic substitution. Starting from 5-nitro-1H-indole, the nitro group, a meta-directing deactivator, would electronically disfavor substitution on the benzene ring at the C4 and C6 positions. The pyrrole ring remains the more nucleophilic portion of the molecule. However, direct bromination of the pyrrole ring, typically at C3, is often competitive. To achieve bromination at the C7 position, specific directing group strategies or control of reaction conditions are necessary. Theoretical analysis of the Wheland intermediates (the carbocation intermediates in electrophilic substitution) for bromination at each position of 5-nitro-1H-indole would show the relative stability, with the transition state leading to the most stable intermediate being the lowest in energy. The formation of 7-bromo-5-nitro-1H-indole suggests that under the specific reaction conditions used, the C7 position is the most favorable site for electrophilic attack, potentially influenced by the reaction medium or a specific brominating agent that favors this site. youtube.com

N-Acylation: The final step, the acylation of 7-bromo-5-nitro-1H-indole, presents a competition between N-acylation (at the nitrogen atom) and C-acylation (at a carbon atom, typically C3). The outcome is highly dependent on the reaction conditions. nih.gov In the presence of a strong base, the indole nitrogen is deprotonated to form the indolide anion. This anion is ambidentate, meaning it can react with an electrophile (like acetyl chloride) at either the nitrogen or the C3 carbon. Computational models show that N-acylation is typically the kinetically controlled product, being faster, while the C3-acylated product is often the thermodynamically more stable product. Using a non-nucleophilic base and an appropriate solvent can favor the formation of the N-acyl product. rsc.orgacs.org The presence of the deactivating bromo and nitro groups on the carbocyclic ring further disfavors C-acylation by reducing the nucleophilicity of the indole system as a whole, thereby promoting the reaction at the more nucleophilic nitrogen atom. nih.gov

Table 1: Factors Influencing Regioselectivity in the Synthesis of this compound

Reaction Step Position Influencing Factors Theoretical Rationale
Bromination (of 5-nitro-1H-indole) C7 Electron-withdrawing nitro group, reaction conditions. The nitro group deactivates the benzene ring, making the pyrrole ring more reactive. However, specific reagents and conditions can overcome this to favor C7 substitution. youtube.com
N-Acylation (of 7-bromo-5-nitro-1H-indole) N1 Use of base, kinetic vs. thermodynamic control. Deprotonation forms an ambidentate indolide anion. N-acylation is generally the faster, kinetically favored pathway. rsc.orgacs.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful predictive tool in organic chemistry, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

Reactivity Site Prediction based on Orbital Interactions

The spatial distribution and energy levels of the HOMO and LUMO are crucial for predicting reactivity. mdpi.com

HOMO (Highest Occupied Molecular Orbital): Represents the site of nucleophilicity. A molecule will donate electrons from the region where the HOMO is localized to react with an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the site of electrophilicity. A molecule will accept electrons into the region where the LUMO is localized when reacting with a nucleophile.

For this compound, DFT calculations would be necessary to determine the precise energies and distributions of its frontier orbitals. However, based on computational studies of analogous substituted indoles, we can infer the likely characteristics. nih.govnih.gov The presence of three strong electron-withdrawing groups (nitro, bromo, and N-acetyl) would significantly lower the energy of both the HOMO and LUMO compared to unsubstituted indole. nih.gov

The HOMO is expected to have significant contributions from the pyrrole ring, but its electron density would be substantially polarized away from the electron-withdrawing substituents. The LUMO, conversely, would be expected to be localized over the nitro group and the C5-C6 bond, indicating that this region is the most susceptible to nucleophilic attack. This makes reactions like nucleophilic aromatic substitution (displacing the bromo or nitro group) a theoretical possibility, although such reactions are generally difficult on indole rings.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Indoles from Theoretical Studies

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Indole (generic) ~ -5.5 to -6.0 ~ -0.5 to -1.0 ~ 4.5 to 5.5 General DFT results researchgate.net
5-Nitroindole Lowered Significantly Lowered Reduced Inferred from nih.gov
4-Nitro-indole-3-carboxaldehyde -7.23 -3.12 4.11 nih.gov
This compound Predicted: Low Predicted: Very Low Predicted: Reduced Inferred

Note: Specific values for the target compound are not available in the cited literature and are inferred based on trends.

Understanding Selectivity in Pericyclic and Addition Reactions

FMO theory is exceptionally adept at explaining the outcomes of pericyclic reactions (like cycloadditions and electrocyclic reactions) and addition reactions. youtube.comrsc.org The feasibility and selectivity of these reactions are governed by the symmetry and energy alignment of the frontier orbitals of the reacting partners.

Cycloaddition Reactions: In a Diels-Alder reaction, for example, the interaction involves the HOMO of the diene and the LUMO of the dienophile. For a reaction to be thermally allowed, the orbital symmetry must be conserved during the formation of the new bonds. researchgate.net The electron-deficient nature of the this compound system suggests it could potentially act as a dienophile in a Diels-Alder reaction across the C2-C3 bond, provided a suitable electron-rich diene is used. The low-lying LUMO, localized on the pyrrole ring, would facilitate this interaction. FMO analysis would be critical in predicting whether such a reaction is feasible and what its regioselectivity and stereoselectivity would be.

Addition Reactions: For addition reactions, such as the addition of a nucleophile to the indole C2=C3 double bond, the interaction would be between the HOMO of the nucleophile and the LUMO of the indole. The localization of the LUMO on the pyrrole moiety would guide the nucleophile to attack either the C2 or C3 position, with the specific site being determined by the largest LUMO coefficient.

While specific experimental data on pericyclic and addition reactions for this compound are not available, FMO theory provides a robust theoretical framework for predicting the feasibility and outcomes of such transformations, making it an indispensable tool for designing new synthetic routes involving this highly functionalized indole.

Chemical Reactivity and Synthetic Transformations of 1 7 Bromo 5 Nitro 1h Indol 1 Yl Ethanone

Reactions Involving the Nitro Substituent

Influence of the Nitro Group as an Electron-Withdrawing Moiety on Ring Reactivity

The decreased nucleophilicity of the indole (B1671886) ring makes it less susceptible to electrophilic attack compared to unsubstituted or electron-rich indoles. youtube.comacs.org This deactivating effect is particularly pronounced at the positions ortho and para to the nitro group. acs.org Consequently, electrophilic aromatic substitution reactions, which are characteristic of indoles, become more challenging and may require harsher reaction conditions.

Conversely, the strong electron-withdrawing nature of the nitro group makes the indole ring more susceptible to nucleophilic attack or nucleophilic aromatic substitution, a type of reactivity not commonly observed in electron-rich indoles. youtube.com While direct nucleophilic substitution on the benzene (B151609) ring of the indole is still a difficult transformation, the presence of the nitro group facilitates such reactions, especially when a suitable leaving group is present. youtube.com Furthermore, the nitro group can stabilize anionic intermediates formed during certain reactions, thereby influencing the reaction pathway. rsc.org

Reactions Involving the N-Acetyl Group

The N-acetyl group serves multiple roles in the chemistry of 1-(7-bromo-5-nitro-1H-indol-1-yl)ethanone, acting as a protecting group, a modulator of reactivity, and a handle for further functionalization.

The N-acetyl group can be removed through hydrolysis under both acidic and basic conditions to yield the corresponding N-H indole, 7-bromo-5-nitro-1H-indole. sigmaaldrich.comuni.lu Basic hydrolysis is a commonly employed method for the deacetylation of N-acetylindoles. chemijournal.comsciencemadness.orgresearchgate.netresearchgate.net Typical conditions involve the use of alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent system. chemijournal.comresearchgate.net For instance, the hydrolysis of 1-acyl-3-acetylindoles can be achieved with potassium hydroxide in aqueous methanol. researchgate.net Similarly, 5% sodium hydroxide in an ethanol (B145695)/water mixture has been used to hydrolyze N,N'-diacetyl-2-methyl-2-(3-indolyl)-imidazolidine to furnish 3-acetylindole. chemijournal.com

Acid-catalyzed hydrolysis is also a viable method, although sometimes it can lead to more complex reaction mixtures depending on the substrate. sciencemadness.org Conditions can range from dilute aqueous acids like HCl to stronger acid systems. researchgate.net

Table 1: Representative Conditions for N-Acetyl Group Hydrolysis

ReagentsSolventTemperatureProduct YieldReference
5% NaOHEthanol/WaterRoom Temperature- chemijournal.com
KOHAqueous Methanol20 °C- researchgate.net
5% HCl--51% (for a related substrate) researchgate.net
NaOHWater/MethanolReflux- nih.gov

Note: Yields are highly substrate-dependent and the provided data is for analogous indole derivatives.

Transamidation, the conversion of one amide into another by reaction with an amine, represents a modern and efficient method for amide synthesis that avoids the use of highly reactive carboxylic acid derivatives. nih.gov This reaction is typically catalyzed and proceeds through an equilibrium process. nih.gov While direct transamidation of the N-acetyl group on this compound is not explicitly detailed in the provided results, the general principles of transamidation reactions on N-acyl compounds are well-established. nih.govrsc.orgrsc.org The reaction involves the activation of the amide carbonyl, making it susceptible to nucleophilic attack by an incoming amine. nih.gov

Other N-acyl transformations could involve the conversion of the acetyl group into other acyl functionalities, potentially through initial hydrolysis followed by re-acylation with a different acylating agent.

In multi-step organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.org The N-acetyl group in this compound serves as a protecting group for the indole nitrogen. wikipedia.orglibretexts.orglibretexts.org The indole N-H proton is acidic and can interfere with various reactions, such as those involving strong bases or organometallic reagents. N-acetylation removes this acidic proton, rendering the indole nitrogen non-nucleophilic and non-basic under many conditions.

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, including indoles. masterorganicchemistry.comyoutube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regioselectivity and rate of EAS are highly dependent on the substituents present on the ring.

For a typical indole, the C3 position is the most electron-rich and, therefore, the primary site for electrophilic attack. rsc.orgnih.gov However, the N-acetyl group in this compound alters this reactivity pattern. N-acylation of indoles can diminish the reactivity of the C3 position and, in some cases, direct electrophiles to the C2 position. psu.edu

Directing Effects of Existing Substituents on Electrophilic Attack

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the this compound ring system is dictated by the combined electronic effects of its three substituents: the N-acetyl group, the 5-nitro group, and the 7-bromo group. Each substituent modulates the electron density of the indole ring and directs incoming electrophiles to specific positions. ulethbridge.ca

Indole itself is a π-excessive heterocycle, with the C3 position being the most susceptible to electrophilic attack. niscpr.res.in However, the presence of an acetyl group on the indole nitrogen (N1) significantly alters this intrinsic reactivity.

N-Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group due to the resonance and inductive effects of the carbonyl. It withdraws electron density from the pyrrolic part of the indole ring, reducing its nucleophilicity and thus its reactivity toward electrophiles.

5-Nitro Group (-NO₂): The nitro group is a powerful deactivating, electron-withdrawing group. lumenlearning.com It strongly deactivates the benzene ring through both a strong resonance (-M) and inductive (-I) effect, making electrophilic substitution significantly more difficult. As a director, it is strongly meta-directing. unizin.org Therefore, it directs incoming electrophiles to positions C4 and C6.

7-Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the aromatic ring less reactive. libretexts.org However, they are ortho-, para-directing because their lone pairs can be donated via resonance (+M) to stabilize the carbocation intermediate (arenium ion) formed during the attack at these positions. libretexts.org The bromo group at C7 will direct incoming electrophiles to the ortho position (C6) and the para position (C4).

The net effect on the indole nucleus is a strong deactivation towards electrophilic attack. However, the directing effects of the bromo and nitro groups are convergent, reinforcing the substitution at positions C4 and C6. The nitro group at C5 directs meta (to C4 and C6), while the bromo group at C7 directs ortho and para (to C6 and C4, respectively). Consequently, any successful electrophilic substitution under forcing conditions would be expected to yield a mixture of 4- and 6-substituted products.

Table 1: Summary of Substituent Directing Effects on the Indole Ring

SubstituentPositionElectronic EffectReactivity EffectDirecting Influence
AcetylN1Electron-withdrawing (-I, -M)DeactivatingDeactivates pyrrole (B145914) ring
NitroC5Strongly electron-withdrawing (-I, -M)Strongly DeactivatingMeta (to C4, C6)
BromoC7Inductively withdrawing (-I), Resonantly donating (+M)DeactivatingOrtho, Para (to C6, C4)

Generation of Complex Molecular Architectures and Analogues

The functional groups present on this compound make it a valuable precursor for the synthesis of more elaborate molecules, including fused heterocyclic systems, through various synthetic strategies.

Cascade and Multicomponent Reactions Utilizing the Compound as a Building Block

Cascade reactions, which involve sequential transformations in a single pot, and multicomponent reactions (MCRs), where three or more reactants combine to form a complex product, are powerful tools for building molecular complexity efficiently. rsc.orgmdpi.comnih.gov The indole scaffold is a common participant in such reactions. rsc.org While specific cascade or multicomponent reactions documented for this compound are not prevalent in the literature, its functional groups suggest high potential for its use in such transformations.

Potential Cascade Reactions: A plausible cascade sequence could be initiated by the reduction of the nitro group at C5. The resulting 5-amino-1-acetyl-7-bromo-1H-indole could undergo subsequent intramolecular reactions or participate in further intermolecular reactions in a one-pot fashion. For instance, a reductive cyclization cascade involving the nitro group has been used to create spirooxindoles from other indole derivatives. researchgate.net

Potential Multicomponent Reactions: The indole nucleus is frequently employed in MCRs to generate diverse chemical libraries. rsc.org For example, MCRs involving indoles, aldehydes, and other nucleophiles are common. mdpi.com The title compound, or its deprotected (N-H) or reduced (C5-NH₂) derivatives, could serve as the indole component in established MCRs, such as the synthesis of indolyl-substituted pyridines or pyrimidines. rsc.orgmdpi.com The synthesis of pyrazol-5-yl-1H-imidazole derivatives through a one-pot multicomponent reaction highlights a strategy where an amine, an aldehyde, and an activated glycine (B1666218) derivative combine, a template that could potentially be adapted for derivatives of the title compound. clockss.org

Synthesis of Fused Heterocyclic Ring Systems Incorporating the Indole Scaffold

The substituents on this compound provide multiple avenues for annulation reactions to construct fused polycyclic systems.

Future Research Trajectories and Synthetic Prospects for Polyfunctionalized Indoles

Development of More Efficient and Sustainable Synthetic Methodologies for Similar Architectures

The synthesis of polyfunctionalized indoles has traditionally relied on methods that can be harsh and environmentally taxing. rsc.org Consequently, a significant research thrust is aimed at developing more efficient and "green" synthetic routes. tandfonline.com These modern approaches prioritize the reduction of toxic waste, use of safer solvents, and lower energy consumption. tandfonline.comresearchgate.net

Key strategies in sustainable indole (B1671886) synthesis include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com It has been successfully applied to classic indole syntheses like the Fischer indole synthesis, making the process more feasible for rapid compound generation. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgresearchgate.net An innovative two-step method involving an Ugi multicomponent reaction followed by an acid-induced cyclization allows for the assembly of the indole core from simple anilines and other readily available starting materials without the need for metal catalysts. rsc.orgrsc.org

Use of Greener Solvents: The replacement of hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core principle of green chemistry. rsc.orgnih.gov The development of synthetic methods that proceed efficiently in aqueous media is a major area of focus for indole functionalization. nih.gov

Catalyst-Free and Solvent-Free Conditions: Some modern methods aim to eliminate the need for both a catalyst and a solvent, representing a highly sustainable approach. acs.org For instance, a chromatography- and catalyst-free methodology has been developed for synthesizing polysubstituted pyrroles from indoles and other simple precursors. acs.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Indoles

Feature Conventional Methods (e.g., Fischer, Reissert) Green/Sustainable Methods
Reaction Conditions Often harsh (high temperatures, strong acids) rsc.org Milder, reduced energy consumption tandfonline.comacs.org
Solvents Often hazardous organic solvents rsc.org Water, ethanol, or solvent-free rsc.orgacs.org
Efficiency Can have limited scope and regioselectivity researchgate.net High atom economy, often higher yields researchgate.netacs.org
Byproducts Can generate significant toxic waste tandfonline.com Minimal waste generation rsc.org

| Technology | Traditional batch processing researchgate.net | Microwave irradiation, ultrasound, flow chemistry tandfonline.comresearchgate.netresearchgate.net |

Exploration of Novel Catalytic Systems for Regioselective and Stereoselective Functionalization

Achieving precise control over the position of functional groups (regioselectivity) and their 3D orientation (stereoselectivity) is a central challenge in synthesizing complex molecules like 1-(7-bromo-5-nitro-1H-indol-1-yl)ethanone. Research is intensely focused on discovering novel catalytic systems to meet this challenge. bohrium.comnih.gov

Transition-metal catalysis is a powerful tool for the selective functionalization of indoles. researchgate.netresearchgate.net Catalysts based on palladium, rhodium, cobalt, iridium, and copper have been extensively developed for C-H activation, allowing for the direct introduction of functional groups onto the indole core and minimizing the need for pre-functionalized starting materials. bohrium.comresearchgate.netmdpi.com For instance, palladium-catalyzed reactions are widely used for the arylation of indoles, while rhodium(II) catalysts have been employed for the enantioselective C-H functionalization at the C3 position. researchgate.netnih.gov

Recent advances include:

Regioselective C-H Functionalization: The innate nucleophilicity of the indole ring typically directs reactions to the C2 or C3 positions. researchgate.net Novel catalytic systems are being designed to target the less reactive C4, C5, C6, and C7 positions on the benzene (B151609) portion of the indole. researchgate.netrsc.org For example, palladium catalysis has been used for the regioselective C4 functionalization of indoles with quinones. researchgate.net

Stereoselective Synthesis: Creating chiral indole derivatives is crucial for pharmaceutical applications. nih.gov Catalytic asymmetric Friedel-Crafts reactions, using either chiral metal complexes (e.g., Nickel-BOX) or organocatalysts, are a primary method for producing optically active indole compounds with high enantioselectivity. nih.gov

Metal-Free Catalysis: To circumvent the cost and toxicity associated with some transition metals, metal-free catalytic systems are being explored. bohrium.comias.ac.in Iodine, for example, has been used as a metal-free Lewis acid catalyst for the C3-arylation of indoles. ias.ac.in

Advanced Mechanistic Studies and Computational Design of New Transformations

A deeper understanding of reaction mechanisms is critical for the rational design of new, more efficient synthetic methods. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate pathways of catalytic reactions involving indoles. nih.govresearchgate.net

Mechanistic studies have provided key insights into:

Regioselectivity: Theoretical calculations help explain why a particular catalyst favors one position on the indole ring over another. nih.govresearchgate.net For instance, DFT studies on rhodium-catalyzed C-H functionalization have clarified the electronic and steric factors that control the selectivity between the C2 and C7 positions. researchgate.net

Reaction Pathways: Computational models can map out the entire energy landscape of a reaction, identifying transition states and intermediates. nih.gov This knowledge allows chemists to modify catalysts or reaction conditions to favor desired pathways and suppress unwanted side reactions. Studies on indolyl 1,3-heteroatom transposition, for example, revealed a novel mechanistic duality, which in turn led to the development of a general method for introducing heteroatoms at the indole C3-position. nih.gov

Computational design is also being used proactively to:

Design Novel Catalysts: By simulating the interaction between a catalyst and an indole substrate, researchers can design new ligands or catalytic structures with enhanced activity and selectivity before attempting to synthesize them in the lab. researchgate.net

Predict Reactivity: Models can predict the reactivity of different substituted indoles, guiding the selection of substrates for a given transformation. nih.gov Computational studies of "indolynes" (aryne derivatives of indoles) have led to a model that predicts regioselectivity in nucleophilic additions, enabling the design of substrates with enhanced selectivity. nih.gov

Develop New Reactions: Mechanistic understanding can inspire entirely new types of chemical transformations. For example, insights into indole chemistry have led to the conceptual design of transformations that could convert indole skeletons into more complex scaffolds like quinazolines through nitrogen atom insertion. researchgate.net

Application of Functionalized Indoles as Versatile Precursors in Materials Science (e.g., polymer chemistry, optoelectronics)

While renowned for their biological activity, functionalized indoles are increasingly recognized for their potential in materials science. rsc.orgnih.gov The unique electronic properties of the indole ring make it an attractive building block for creating novel organic materials with applications in electronics and photonics.

Carbazole (B46965), a related heterocyclic structure, is well-known for its applications in optoelectronic materials, conducting polymers, and dyes. nih.govbeilstein-journals.org Synthetic strategies that can convert readily available indoles into polyfunctionalized carbazoles are therefore of great interest. beilstein-journals.org Domino Diels-Alder reactions, for example, provide an efficient pathway to transform indole derivatives into complex carbazole skeletons. beilstein-journals.orgbeilstein-archives.org

Future research in this area is likely to focus on:

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of indole derivatives make them promising candidates for host materials, emitters, and charge-transport layers in OLED devices.

Organic Photovoltaics (OPVs): Functionalized indoles can be incorporated into donor or acceptor materials for organic solar cells, leveraging their ability to absorb light and transport charge.

Conducting Polymers: Polymerization of appropriately functionalized indoles or their carbazole derivatives can lead to materials with high charge mobility for use in transistors, sensors, and other electronic components. beilstein-journals.org The presence of substituents like the bromo and nitro groups on a precursor like this compound offers handles for polymerization or for tuning the electronic properties of the final material.

Integration with Continuous Flow Chemistry and Automated Synthesis for Scalability

To move from laboratory-scale synthesis to industrial production, scalability is essential. Continuous flow chemistry is a paradigm-shifting technology that offers significant advantages over traditional batch processing for the synthesis of indoles and other fine chemicals. researchgate.netnih.gov

In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for:

Enhanced Safety and Control: Flow reactors offer superior heat transfer and precise control over reaction parameters, which is particularly important for highly exothermic or potentially hazardous reactions, such as those involving azides or nitrations. researchgate.netmdpi.com

Increased Efficiency and Speed: Residence times in flow reactors are often dramatically shorter than in batch reactions, leading to significantly higher productivity. mdpi.comnih.gov Complex molecules can be generated in minutes rather than hours or days. nih.gov

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer period, avoiding the challenges associated with scaling up large batch reactors. mdpi.com

Automated Multistep Synthesis: Flow systems can be connected in sequence to perform multiple reaction steps consecutively without isolating intermediates. nih.gov This automated approach streamlines the synthesis of complex targets, such as 2-(1H-indol-3-yl)thiazoles, reducing manual labor and the potential for error. nih.gov

The integration of flow chemistry is a key enabler for the large-scale, cost-effective, and safe production of functionalized indoles for applications in pharmaceuticals and materials science. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the indole core. A plausible route includes:

  • Bromination : React 5-nitro-1H-indole with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C to introduce bromine at the 7-position .
  • Acetylation : Treat the intermediate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group at the 1-position .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of NBS for complete bromination) and temperature (controlled exothermic reactions prevent side products). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • ¹H/¹³C NMR : Assign peaks based on indole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the acetyl group (singlet at δ 2.6 ppm for CH₃). Use DEPT-135 to distinguish CH₃ groups .
  • IR : Identify carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and nitro group (NO₂) at ~1520–1350 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 297 (C₁₀H₈BrN₂O₃⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination of this compound?

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (no twinning, >0.3 Å resolution) .
  • Refinement : Employ SHELXL for iterative refinement. Address thermal motion artifacts by refining anisotropic displacement parameters (ADPs). Use the SQUEEZE tool in PLATON to model disordered solvent .
  • Validation : Cross-check with Hirshfeld surface analysis and intermolecular interaction energy calculations (e.g., CrystalExplorer) .

Q. What computational strategies are effective for predicting the bioactivity of this compound against antimicrobial targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of bacterial enzymes (e.g., DNA gyrase). Prioritize binding poses with ΔG < −7 kcal/mol .
  • ADMET Prediction : Apply SwissADME to assess Lipinski’s rule compliance (MW < 500, LogP < 5). Predict toxicity via ProTox-II, focusing on hepatotoxicity alerts .
  • MD Simulations : Perform 100 ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) and residue-specific interactions (e.g., hydrogen bonds with Ser84 in E. coli gyrase) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Byproduct Analysis : Use LC-MS/MS to detect brominated side products (e.g., di-brominated indole derivatives). Optimize reaction time to minimize over-bromination .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Identify hydrolytic degradation products (e.g., 7-bromo-5-nitroindole) via HRMS and isolate using preparative HPLC .

Methodological Considerations

Q. What strategies address low yields in the nitration step during synthesis?

  • Reagent Selection : Use fuming nitric acid in sulfuric acid (mixed acid) for controlled nitration. Avoid excess HNO₃ to prevent ring oxidation.
  • Temperature Control : Maintain −10°C to 0°C to favor mono-nitration. Quench the reaction with ice-water to terminate side reactions .

Q. How to resolve conflicting biological activity data across studies?

  • Dose-Response Validation : Re-test the compound in standardized assays (e.g., MIC determination against S. aureus ATCC 25923). Normalize data to positive controls (e.g., ciprofloxacin).
  • Batch Purity : Verify compound purity (>95% via HPLC) and confirm absence of endotoxins (LAL assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.